7-Deazaguanine

概要

説明

7-Deazaguanine is a modified nucleobase that plays a significant role in the molecular biology of DNA and tRNA. It is a derivative of guanine, where the nitrogen atom at position 7 is replaced by a carbon atom. This modification is crucial for various biological processes, including the fine-tuning of translation efficiency and the modulation of codon-anticodon interactions .

作用機序

7-デアザグアニンの作用機序は、DNAとtRNAへのその組み込みを含みます。そこでは、グアニンと置換されます。この修飾は、核酸の構造と機能を変化させ、翻訳や複製などのプロセスに影響を与えます。分子標的は、グアニンを7-デアザグアニンと交換する反応を触媒するtRNA-グアニン転移酵素です .

類似化合物:

ケオシン (Q): tRNAに存在する修飾されたヌクレオシド。

アーケオシン (G+): tRNAに存在する別の修飾されたヌクレオシド.

比較: 7-デアザグアニンは、DNAとtRNAの両方に組み込まれるという点で独特です。一方、ケオシンとアーケオシンは主にtRNAに存在します。この二重機能により、7-デアザグアニンは分子生物学において汎用性の高い化合物となります .

生化学分析

Biochemical Properties

7-Deazaguanine is involved in the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpdA, dpdB, and dpdC genes encode proteins necessary for DNA modification . DpdA inserts 7-cyano-7-deazaguanine (preQ 0) into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . DpdC functions independently of DpdA/B in converting preQ 0-modified DNA to ADG-modified DNA .

Cellular Effects

This compound modifications contribute to cellular stress resistance, self-nonself discrimination mechanisms, and host evasion defenses . They directly modulate the adaptability of living organisms .

Molecular Mechanism

The molecular mechanism of this compound involves the insertion of preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . Several catalytically essential active site residues in DpdA are involved in the transglycosylation reaction .

Metabolic Pathways

The biosynthetic pathway to the this compound-based tRNA modifications is elaborate, beginning with the multistep conversion of GTP to the common precursor base 7-cyano-7-deazaguanine (preQ 0) .

準備方法

Synthetic Routes and Reaction Conditions: The biosynthesis of 7-deazaguanine involves a multistep conversion of guanosine triphosphate (GTP) to 7-cyano-7-deazaguanine (preQ0). This process is catalyzed by a series of enzymes, including FolE, QueD, QueE, and QueC . The key intermediate, preQ0, is then further modified to produce various derivatives of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of bacteria that possess the necessary biosynthetic pathways. Genetic engineering techniques are often employed to enhance the yield and efficiency of the production process .

化学反応の分析

反応の種類: 7-デアザグアニンは、トランスグリコシル化、酸化、還元など、さまざまな化学反応を受けます。トランスグリコシル化反応は、DNA中のグアニン塩基を7-シアノ-7-デアザグアニンと交換するものであり、tRNA-グアニン転移酵素によって触媒されます .

一般的な試薬と条件: 7-デアザグアニンの合成と修飾に使用される一般的な試薬には、DNAへのpreQ0の挿入に必要なATPと、DpdA、DpdB、DpdCなどのさまざまな酵素が含まれます .

主な生成物: これらの反応から生成される主な生成物には、2′-デオキシ-7-シアノ-7-デアザグアノシン(dPreQ0)と2′-デオキシ-7-アミド-7-デアザグアノシン(dADG)が含まれます .

4. 科学研究への応用

7-デアザグアニンとその誘導体は、科学研究で幅広い用途を持っています:

化学: さまざまなヌクレオシド類似体の合成のためのビルディングブロックとして使用されます。

生物学: tRNAとDNAの修飾に関与し、翻訳効率とコドン-アンチコドン相互作用に影響を与えます.

医学: 抗ウイルス性と抗癌性の可能性について調査されています.

工業: 生物活性天然物の生産に使用されます.

科学的研究の応用

7-Deazaguanine and its derivatives have a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of various nucleoside analogs.

Medicine: Investigated for its potential antiviral and anticancer properties.

Industry: Utilized in the production of biologically active natural products.

類似化合物との比較

Queuosine (Q): A modified nucleoside found in tRNA.

Archaeosine (G+): Another modified nucleoside found in tRNA.

Comparison: 7-Deazaguanine is unique in its ability to be incorporated into both DNA and tRNA, whereas queuosine and archaeosine are primarily found in tRNA. This dual functionality makes this compound a versatile compound in molecular biology .

生物活性

7-Deazaguanine (7DG) is a modified nucleobase derived from guanine, notable for its unique structural and functional properties. It has been identified in various biological systems, particularly in bacteriophages and certain bacterial species, where it plays critical roles in protecting genomic DNA from host restriction enzymes. This article explores the biological activity of this compound, focusing on its mechanisms of action, derivatives, and implications in molecular biology.

Structural Characteristics

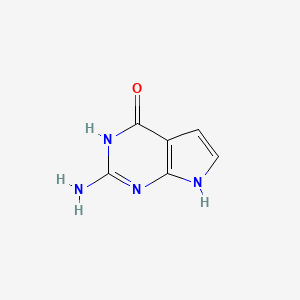

This compound is characterized by the substitution of the nitrogen atom at position 7 of the guanine base with a carbon atom. This modification alters the hydrogen bonding and steric properties of the base, influencing its interactions within nucleic acids. The structural variation leads to several derivatives, including:

| Derivative | Chemical Structure | Function |

|---|---|---|

| 2′-deoxy-7-deazaguanine (dDG) | ![dDG structure] | Protects viral DNA from restriction enzymes |

| 2′-deoxy-7-amido-7-deazaguanine (dADG) | ![dADG structure] | Modifies DNA to evade host defenses |

| 2′-deoxy-7-carboxy-7-deazaguanine (dCDG) | ![dCDG structure] | Involved in DNA stability and function |

Protection Against Restriction Enzymes

One of the primary biological activities of this compound is its role in protecting viral genomic DNA from bacterial restriction-modification (RM) systems. Bacteriophages have evolved mechanisms to incorporate this compound into their DNA, allowing them to evade degradation by host restriction enzymes. For instance, studies have shown that phages such as Enterobacteria phage 9g utilize this compound modifications to replace guanine bases in their genomes, thereby enhancing resistance against host defenses .

Modification Pathways

The insertion of this compound into DNA is facilitated by specific enzymes known as guanine transglycosylases. The DpdA family of proteins plays a crucial role in this process. Recent research has identified multiple subfamilies of DpdA that exhibit varying affinities for different derivatives of this compound, highlighting the evolutionary adaptation of phages to optimize their genomic integrity .

Phage Genomes

A comprehensive analysis of phage genomes revealed that over 180 phages encode for enzymes involved in the synthesis and incorporation of this compound derivatives. Notably, the Escherichia phage CAjan was found to replace up to 32% of its guanine bases with preQ0 (a derivative), showcasing a significant modification that enhances its survival against bacterial defenses .

Bacterial Systems

In bacteria, the presence of this compound modifications has been linked to RM systems encoded by dpd genes located within genomic clusters. These systems are essential for bacterial survival against phage infections and highlight the ongoing arms race between bacteria and their viral counterparts .

Research Findings

Recent studies have provided insights into the biosynthetic pathways that generate various this compound derivatives. Key enzymes involved include:

- DpdL : Catalyzes the decarboxylation of carboxy-derivatives.

- DpdN : Responsible for formyltransferase activities.

- DpdM : Functions as a methyltransferase, contributing to further modifications .

These findings underscore the complexity and adaptability of molecular mechanisms involving this compound across different organisms.

特性

IUPAC Name |

2-amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H4,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAFFPNXVJANFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223745 | |

| Record name | 7-Deazaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7355-55-7 | |

| Record name | 7-Deazaguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7355-55-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Deazaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-DEAZAGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPL8T5ZO3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。